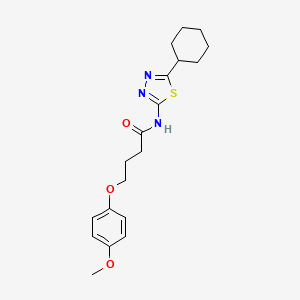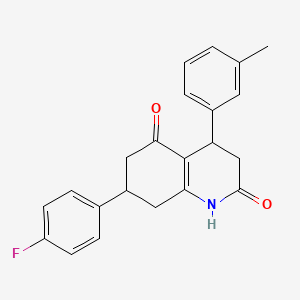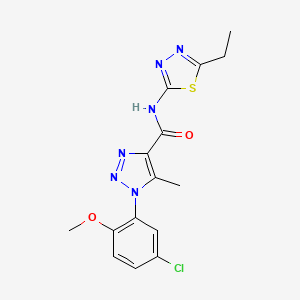
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's Tyrosine Kinase (BTK) pathway. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is involved in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide inhibits BTK by binding to the active site of the kinase domain, which prevents the phosphorylation of downstream signaling molecules in the BCR pathway. This leads to the suppression of BCR signaling and the induction of apoptosis in B-cell malignancy cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity with an IC50 value of 0.85 nM in biochemical assays. In preclinical models of B-cell malignancies, this compound has demonstrated potent anti-tumor activity, with IC50 values ranging from 0.1 to 10 nM.
This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide is its specificity for BTK, which reduces the potential for off-target effects. However, this specificity may also limit its effectiveness in certain B-cell malignancies that rely on alternative signaling pathways.
Another limitation of this compound is the potential for drug resistance, which has been observed in preclinical studies. This resistance may be overcome by combination therapy approaches or the development of second-generation BTK inhibitors.
Zukünftige Richtungen
There are several future directions for the development of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide and other BTK inhibitors. These include:
1. Clinical evaluation of this compound in combination with other anti-cancer agents, such as venetoclax and ibrutinib, in patients with B-cell malignancies.
2. Development of second-generation BTK inhibitors with improved potency and selectivity.
3. Identification of biomarkers that can predict response to BTK inhibitors and guide patient selection for therapy.
4. Evaluation of BTK inhibitors in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma.
5. Investigation of the role of BTK in non-malignant B-cell disorders, such as autoimmune diseases and allergies.
Conclusion:
This compound is a promising small molecule inhibitor of the BTK pathway that has shown potent anti-tumor activity in preclinical models of B-cell malignancies. Its specificity for BTK and favorable pharmacokinetic properties make it a promising candidate for clinical development. Future research directions include the evaluation of this compound in combination with other anti-cancer agents and the development of second-generation BTK inhibitors.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent inhibition of BTK activity, leading to the suppression of BCR signaling and the induction of apoptosis in B-cell malignancy cells.
In addition to its direct effects on B-cell malignancies, this compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL. This combination therapy approach may have the potential to improve clinical outcomes in patients with B-cell malignancies.
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-24-15-9-11-16(12-10-15)25-13-5-8-17(23)20-19-22-21-18(26-19)14-6-3-2-4-7-14/h9-12,14H,2-8,13H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFROXNPCYEEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=NN=C(S2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[2-(3,4-dimethylphenoxy)ethoxy]-N-methylethanamine](/img/structure/B4686513.png)

![2-(2,2-dimethylpropanoyl)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4686533.png)

![3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4686541.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4686562.png)
![1'-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H,1'H-3,4'-bipyrazol-5-ol](/img/structure/B4686567.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4686570.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4686578.png)
![N,N-dimethyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4686586.png)
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4686611.png)


![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4686628.png)